Cas no 2138817-09-9 (2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine)

2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine structure
2138817-09-9 structure
商品名:2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine
CAS番号:2138817-09-9
MF:C11H12ClN3
メガワット:221.686080932617
CID:5921740
PubChem ID:165468379

2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine 化学的及び物理的性質

名前と識別子

    • 2138817-09-9
    • EN300-803993
    • 2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine
    • インチ: 1S/C11H12ClN3/c1-8(5-12)6-15-7-9-2-3-10(13)4-11(9)14-15/h2-5,7H,6,13H2,1H3/b8-5+
    • InChIKey: ZGGQAPLZDTYOSH-VMPITWQZSA-N
    • ほほえんだ: Cl/C=C(\C)/CN1C=C2C=CC(=CC2=N1)N

計算された属性

  • せいみつぶんしりょう: 221.0719751g/mol
  • どういたいしつりょう: 221.0719751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 43.8Ų

2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-803993-5.0g
2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine
2138817-09-9 95%
5.0g
$3065.0 2024-05-21
Enamine
EN300-803993-1.0g
2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine
2138817-09-9 95%
1.0g
$1057.0 2024-05-21
Enamine
EN300-803993-0.1g
2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine
2138817-09-9 95%
0.1g
$930.0 2024-05-21
Enamine
EN300-803993-0.5g
2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine
2138817-09-9 95%
0.5g
$1014.0 2024-05-21
Enamine
EN300-803993-0.25g
2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine
2138817-09-9 95%
0.25g
$972.0 2024-05-21
Enamine
EN300-803993-0.05g
2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine
2138817-09-9 95%
0.05g
$888.0 2024-05-21
Enamine
EN300-803993-2.5g
2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine
2138817-09-9 95%
2.5g
$2071.0 2024-05-21
Enamine
EN300-803993-10.0g
2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine
2138817-09-9 95%
10.0g
$4545.0 2024-05-21

2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine 関連文献

2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amineに関する追加情報

2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine: A Comprehensive Overview

The compound with CAS No. 2138817-09-9, commonly referred to as 2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule belongs to the class of indazoles, which are heterocyclic aromatic compounds with a fused benzene and pyrazole ring system. The presence of a chloroalkene substituent at the 3-position of the indazole ring introduces intriguing electronic and steric effects, making this compound a valuable subject for both academic and industrial research.

Recent studies have highlighted the importance of indazole derivatives in drug discovery, particularly in targeting various disease states such as cancer, inflammation, and neurodegenerative disorders. The chloroalkene group in this compound has been shown to enhance the molecule's lipophilicity, which is a critical parameter for drug bioavailability. Researchers have also explored the potential of this compound as a precursor for more complex molecular architectures, leveraging its reactivity at the indazole nitrogen atom.

The synthesis of 2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine typically involves a multi-step process that includes nucleophilic aromatic substitution and subsequent functionalization. One notable approach reported in recent literature involves the reaction of an indazole derivative with a chlorinated alkene under specific catalytic conditions. This method not only ensures high yields but also allows for fine-tuning of the substituents to optimize the compound's pharmacokinetic properties.

In terms of biological activity, this compound has demonstrated moderate inhibitory effects on several enzyme targets, including tyrosine kinases and histone deacetylases (HDACs). These findings suggest its potential as a lead compound in the development of therapeutic agents. Furthermore, computational studies using molecular docking techniques have revealed that the chloroalkene group plays a pivotal role in binding interactions with target proteins, underscoring its importance in drug design.

From an environmental standpoint, the degradation pathways of indazole derivatives have been studied to assess their ecotoxicological impact. Results indicate that this compound undergoes rapid hydrolysis under acidic conditions, reducing its persistence in aquatic environments. This information is crucial for regulatory agencies evaluating the safety profile of such compounds.

In conclusion, 2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine represents a promising scaffold for further exploration in medicinal chemistry. Its unique combination of structural features and biological activity positions it as a valuable tool for advancing drug discovery efforts. As research continues to uncover new applications and optimize its properties, this compound is expected to play an increasingly significant role in both academic and industrial settings.

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